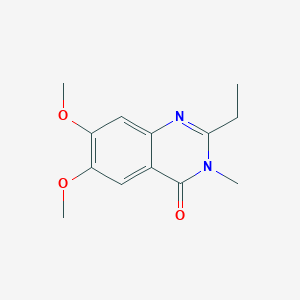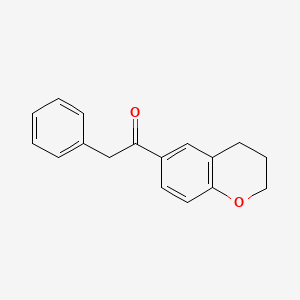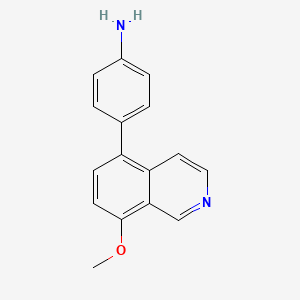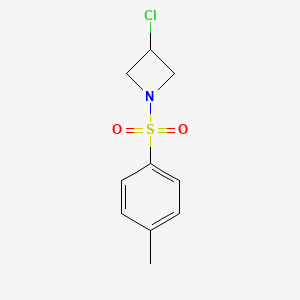
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features ethyl, methoxy, and methyl groups, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may start with 2-aminobenzamide and appropriate alkylating agents.
Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions, often involving dehydrating agents.
Functional Group Introduction: The ethyl, methoxy, and methyl groups can be introduced through alkylation reactions using reagents like ethyl iodide, dimethyl sulfate, and methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing groups with new ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the ethyl and methoxy groups.
6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the ethyl and methyl groups.
3-Methylquinazolin-4(3H)-one: Lacks the ethyl and methoxy groups.
Uniqueness
2-Ethyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is unique due to the specific combination of ethyl, methoxy, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63190-59-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-ethyl-6,7-dimethoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16N2O3/c1-5-12-14-9-7-11(18-4)10(17-3)6-8(9)13(16)15(12)2/h6-7H,5H2,1-4H3 |
InChI Key |
OKHNWBLPQGZMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)









![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)
